

Spectroscopic Profile of Ethyl 2-(pyrrolidin-1-yl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(pyrrolidin-1-yl)acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-(pyrrolidin-1-yl)acetate** (CAS No. 22041-19-6), a key heterocyclic building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Ethyl 2-(pyrrolidin-1-yl)acetate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

(Data not available in the provided search results)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Carbon Atom Assignment
14.2	CH ₃ (ethyl group)
23.5	CH ₂ (pyrrolidine ring, C3/C4)
53.9	CH ₂ (pyrrolidine ring, C2/C5)
58.1	CH ₂ (acetate group)
60.2	O-CH ₂ (ethyl group)
171.1	C=O (ester carbonyl)

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~2970	C-H stretch	Aliphatic
~1740	C=O stretch	Ester
~1180	C-O stretch	Ester

Sample preparation: Liquid Film

MS (Mass Spectrometry) Data

m/z	Ion
157	[M] ⁺ (Molecular Ion)
84	[C ₅ H ₁₀ N] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Actual experimental conditions may vary based on the specific

instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Ethyl 2-(pyrrolidin-1-yl)acetate** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), to a concentration of approximately 5-10 mg/mL.
- **Instrument Setup:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensities for all carbon environments.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

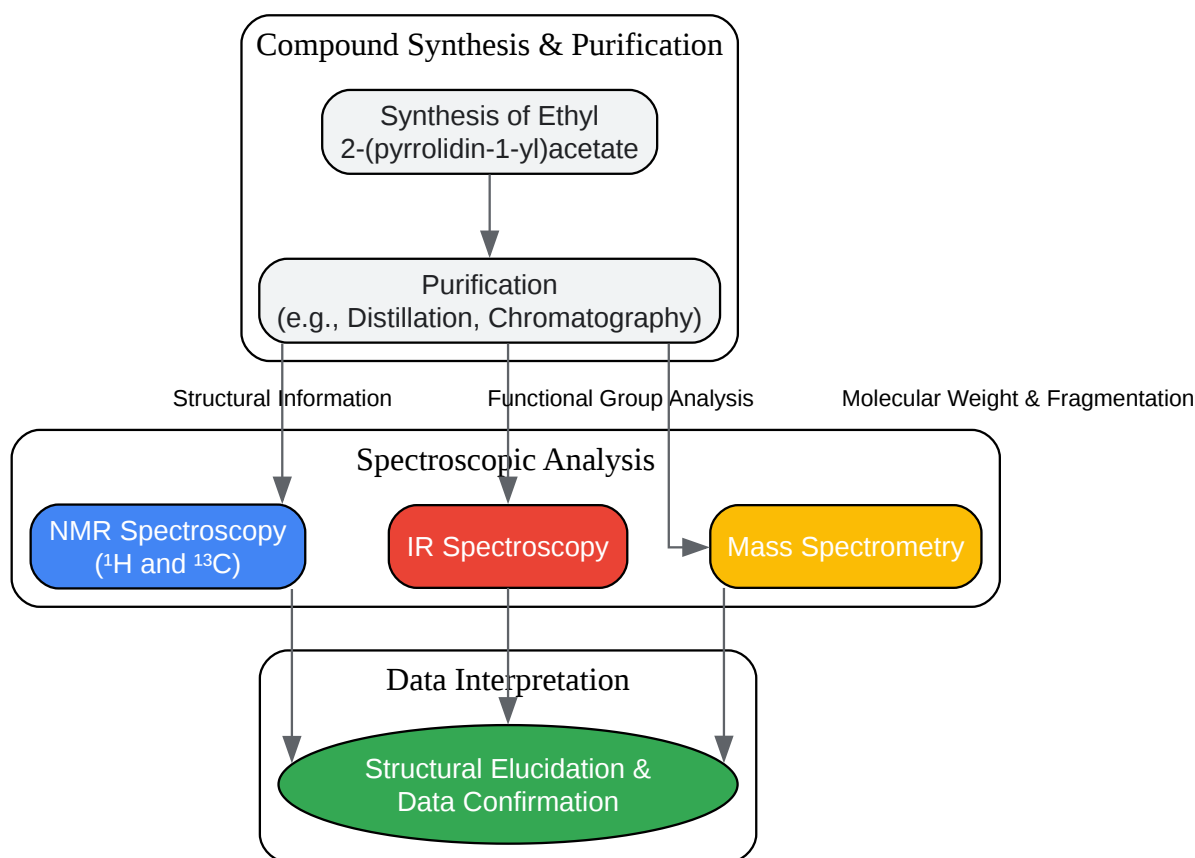
- **Sample Preparation:** A drop of neat **Ethyl 2-(pyrrolidin-1-yl)acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum of the clean salt plates is recorded.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **Ethyl 2-(pyrrolidin-1-yl)acetate** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-(pyrrolidin-1-yl)acetate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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